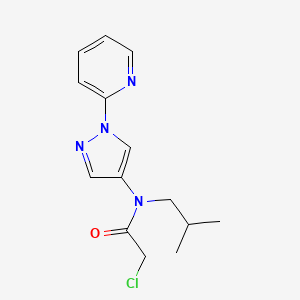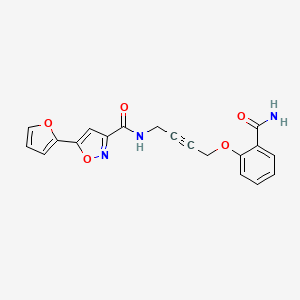
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of bromodomain and extraterminal domain (BET) proteins, which are epigenetic regulators involved in various cellular processes such as transcriptional regulation, chromatin remodeling, and DNA repair. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Synthesis Techniques : Research highlights innovative synthetic pathways for creating compounds with similar structures, emphasizing methodologies for incorporating furan and isoxazole derivatives. The synthesis often involves multi-step reactions, including condensation, bromination, and coupling processes, to achieve targeted molecular frameworks (Ismail et al., 2004), (Patrick et al., 2007).
- Molecular Characterization : Studies include detailed characterizations using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the structural attributes of the synthesized compounds. The research often explores modifications to the furan and isoxazole cores to study their impacts on molecular properties and reactivity (Cakmak et al., 2022).
Biological Activity and Applications
- Antimicrobial Activity : Several studies focus on the antimicrobial properties of compounds bearing furan and isoxazole rings. The antimicrobial activity is assessed against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. These compounds show promise as potential lead molecules for developing new antimicrobial agents (Dhaduk & Joshi, 2022).
- Antitumor and Antileukemic Activities : Research also explores the potential antitumor and antileukemic activities of these compounds, indicating a potential for the development of new cancer therapies. The studies often involve the evaluation of cytotoxic effects on cancer cell lines, aiming to identify compounds with high efficacy and selectivity (Earl & Townsend, 1979), (Stevens et al., 1984).
Molecular Electronics and Material Science
- Electrochromic Properties : Certain studies investigate the electrochromic properties of polyamides with pendant carbazole groups, highlighting the potential application of these materials in electronic devices. The research focuses on the synthesis, thermal stability, photoluminescence, and electrochromic performance of these materials (Hsiao et al., 2013).
Theoretical Studies and Modelling
- Computational Analyses : Computational studies, including density functional theory (DFT) and molecular dynamics simulations, complement experimental findings by offering insights into the electronic structure, conformational preferences, and potential bioactive conformations of these compounds. This theoretical approach aids in understanding the molecular basis of their biological activity and material properties (Tosco & Lolli, 2008).
Eigenschaften
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXDZJGDGUNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

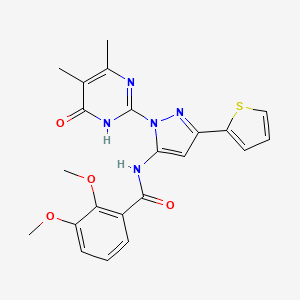
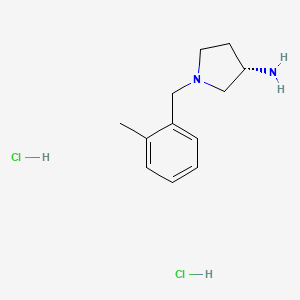

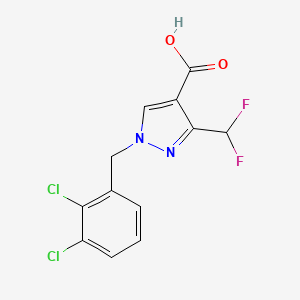
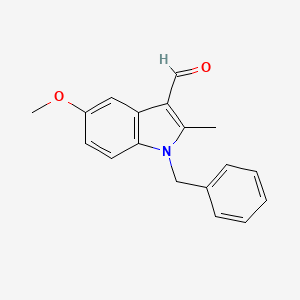
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
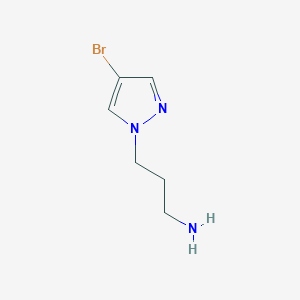
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
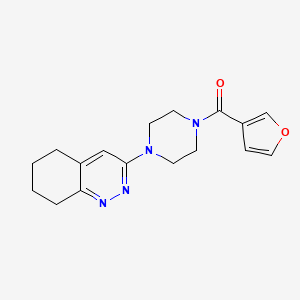
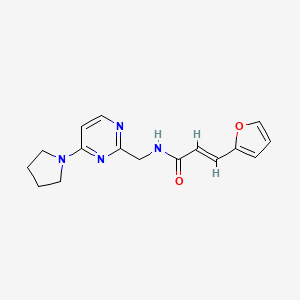
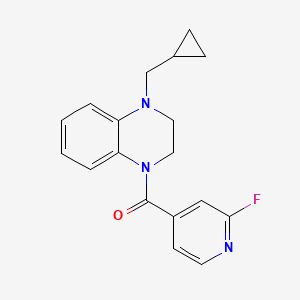
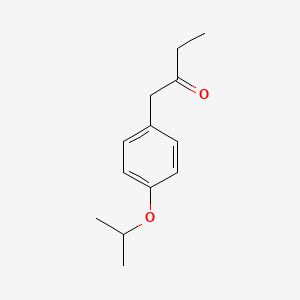
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
